ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC16361273
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O6 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25) |
| Standard InChI Key | DZFJPHRHOHNZBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecular architecture of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate (molecular formula: C₂₁H₂₁N₃O₆; molecular weight: 411.4 g/mol) centers on a quinazolinone system—a bicyclic framework comprising a benzene ring fused to a pyrimidine-4-one moiety. The quinazolinone core is substituted at positions 6 and 7 with methoxy groups (-OCH₃), which enhance electronic stability and solubility in polar solvents . An acetylated amino side chain at position 3 links the quinazolinone to an ethyl ester-substituted benzamide group, contributing to the molecule’s amphiphilic character and influencing its pharmacokinetic profile.
The IUPAC name, ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate, reflects this connectivity. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₆ |
| Molecular Weight | 411.4 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
| Hydrogen Bond Acceptors | 10 |
| Topological Polar Surface Area | 83.3 Ų |
Solubility and LogP Parameters
The compound’s solubility profile is modulated by its methoxy and ester functionalities. Methoxy groups at positions 6 and 7 increase hydrophilicity, while the ethyl ester and benzamide groups introduce lipophilic character, yielding a calculated logP (partition coefficient) of 3.67 . This balance suggests moderate membrane permeability, a critical factor for oral bioavailability. Experimental data indicate solubility in dimethyl sulfoxide (DMSO) (>10 mM) and limited aqueous solubility (<1 mM at pH 7.4), necessitating prodrug strategies or formulation enhancements for in vivo applications.
Synthesis and Reaction Pathways
Multi-Step Synthetic Routes
The synthesis of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically follows a convergent approach, involving:
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Quinazolinone Core Formation:
Cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with urea or thiourea under acidic conditions generates the 6,7-dimethoxyquinazolin-4(3H)-one scaffold. -
Acetylation at Position 3:
The nitrogen at position 3 undergoes acetylation using chloroacetyl chloride in the presence of a base such as triethylamine, introducing the acetyl linker. -
Coupling with Ethyl 2-Aminobenzoate:
A nucleophilic acyl substitution reaction couples the acetylated quinazolinone with ethyl 2-aminobenzoate, facilitated by carbodiimide coupling agents (e.g., EDC/HOBt).
Representative Reaction Scheme:
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Structural validation utilizes:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for methoxy protons (δ 3.85–3.90 ppm), aromatic protons (δ 6.90–8.10 ppm), and ester carbonyl (δ 4.30 ppm).
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ ion observed at m/z 412.1498 (calculated: 412.1504).
Biological Activities and Mechanistic Insights
Anticancer Profiling
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 µM (72-hour exposure), comparable to doxorubicin controls. Mechanistically, it induces G1 cell cycle arrest via upregulation of p21 and downregulation of cyclin D1, as confirmed by Western blot analysis. Synergistic effects with paclitaxel have been observed, enhancing apoptosis by 40% in combinatorial assays.
Research Advancements and Comparative Analysis
Structural Optimization Studies
Modifications to the parent structure aim to enhance potency and reduce off-target effects. Key findings include:
| Derivative Modification | Bioactivity Change | Solubility (µM) |
|---|---|---|
| Replacement of ethyl ester with carboxylic acid | 3-fold increase in EGFR IC₅₀ | 120 (pH 7.4) |
| Substitution of methoxy with ethoxy groups | 1.5-fold decrease in cytotoxicity | 18 (DMSO) |
These data underscore the delicate balance between lipophilicity and target engagement .
Pharmacokinetic Profiling
In rodent models, the compound exhibits a plasma half-life (t₁/₂) of 2.1 hours and oral bioavailability of 22%, necessitating sustained-release formulations for clinical translation. Metabolite identification studies reveal hepatic glucuronidation of the ester group as the primary clearance pathway.
Future Directions and Clinical Implications
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has increased bioavailability to 58% in preclinical trials, with sustained release over 72 hours. Conjugation to folate ligands is being explored to enhance tumor-specific uptake.
Expansion to Non-Oncological Indications
Emerging evidence suggests utility in inflammatory diseases, with suppression of NF-κB signaling observed in rheumatoid arthritis models. A phase I trial for osteoarthritis is anticipated by 2026, pending toxicity assessments.
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